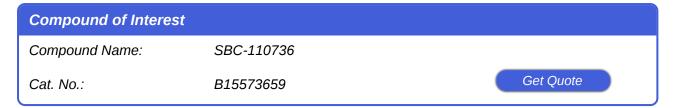


In-Depth Technical Guide: SBC-110736, a Small Molecule Inhibitor of PCSK9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-110736 is a novel small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), SBC-110736 has demonstrated the potential to significantly lower circulating low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the known properties of SBC-110736, including its mechanism of action, physicochemical characteristics, and preclinical efficacy. Detailed experimental methodologies, where publicly available, are also presented to support further research and development efforts.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a validated therapeutic target for the management of hypercholesterolemia. PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction preserves LDLR recycling to the cell surface, thereby enhancing LDL-C uptake from the bloodstream.[1][2]



While monoclonal antibodies have proven to be effective PCSK9 inhibitors, there is a compelling interest in the development of orally bioavailable small molecule inhibitors. **SBC-110736** is one such molecule, identified as a potent inhibitor of PCSK9.[3][4] This document consolidates the available technical information on **SBC-110736** to serve as a resource for the scientific community.

Physicochemical Properties of SBC-110736

A summary of the key physicochemical properties of **SBC-110736** is provided in the table below. This information is crucial for its handling, formulation, and interpretation of experimental results.

Property	Value	Reference
Molecular Formula	C26H27N3O2	[3]
Molecular Weight	413.51 g/mol	[3]
CAS Number	1629166-02-4	[3]
Appearance	White to off-white solid	[3]
Solubility	≥ 100 mg/mL in DMSO	[3]
SMILES	CC(NC1=CC=C(C(N2C(C3=C C=CC=C3)CN(C4=CC=C(C)C =C4)CC2)=O)C=C1)=O	[3]

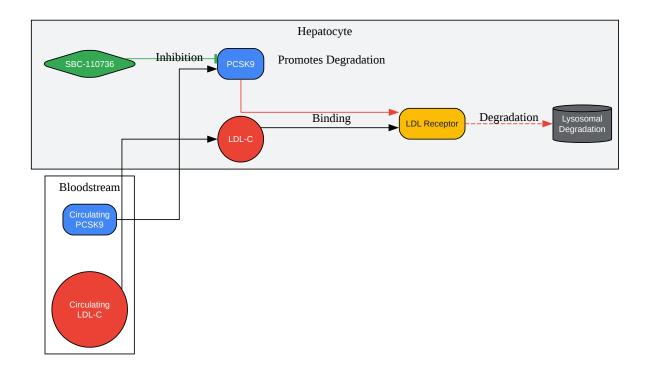
Table 1: Physicochemical Properties of SBC-110736

Mechanism of Action

SBC-110736 functions as an inhibitor of the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, **SBC-110736** is believed to allosterically or directly block the site of interaction with the LDLR, preventing the formation of the PCSK9-LDLR complex. This inhibitory action rescues LDLRs from degradation, leading to their increased cell surface expression and enhanced clearance of LDL-C.



In addition to its role in cholesterol metabolism, emerging evidence suggests that PCSK9 may be involved in other cellular processes. **SBC-110736** has been reported to inhibit the UVB-induced activation of the cGAS-STING pathway in macrophages, suggesting a potential role in modulating inflammatory responses.



Click to download full resolution via product page

Caption: Signaling pathway of PCSK9 inhibition by SBC-110736.

Preclinical Efficacy In Vivo Cholesterol Reduction



The primary preclinical evidence for the efficacy of **SBC-110736** comes from an in vivo study in a murine model of hypercholesterolemia.

Parameter	Result	Reference
Model	Male C57BL/6 mice on a high- fat diet	[3]
Treatment Duration	Two weeks	[3]
Total Cholesterol Reduction	38% mean reduction compared to high-fat diet controls	[3]
Return to Normal Levels	50% mean reduction towards cholesterol levels of mice on a regular diet	[3]

Table 2: In Vivo Efficacy of SBC-110736 in Mice

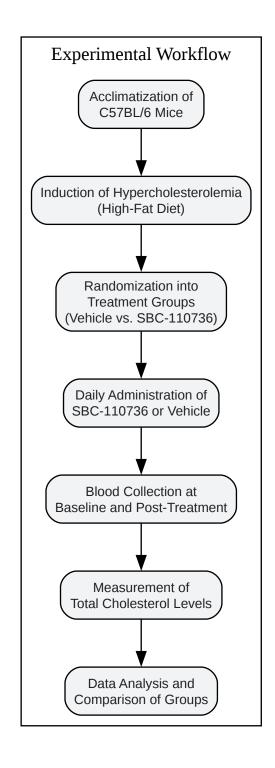
Experimental Protocols

Detailed experimental protocols for the characterization of **SBC-110736** are not extensively available in the public domain. The information is primarily derived from patent literature (WO2014150395A1), which often provides general rather than step-by-step procedures.[3] The following represents a generalized workflow based on standard methodologies in the field.

General In Vivo Efficacy Study Workflow

The in vivo study cited for **SBC-110736** likely followed a workflow similar to the one outlined below.





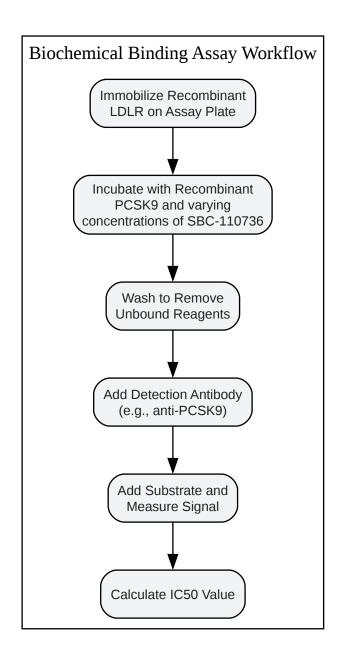
Click to download full resolution via product page

Caption: Generalized workflow for an in vivo cholesterol reduction study.

PCSK9-LDLR Interaction Assay (General Protocol)



While the specific assay used for **SBC-110736** is not detailed, a common method to assess the inhibition of the PCSK9-LDLR interaction is a biochemical binding assay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



Click to download full resolution via product page

Caption: Generalized workflow for a PCSK9-LDLR binding assay.

Synthesis



The synthesis of **SBC-110736** is described in the patent literature (WO2014150395A1). A general procedure for the final step involves the coupling of key intermediates. Researchers should refer to the patent for a more detailed synthetic route and characterization of intermediates.

Conclusion and Future Directions

SBC-110736 is a promising small molecule inhibitor of PCSK9 with demonstrated in vivo efficacy in reducing cholesterol levels in a preclinical model. Its oral bioavailability would represent a significant advantage over the currently available monoclonal antibody therapies. However, a substantial amount of further research is required to fully characterize its pharmacological profile. Key future directions include:

- Determination of the precise binding site and mode of inhibition on PCSK9.
- Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
- In-depth safety and toxicology assessments.
- Evaluation of efficacy in a broader range of preclinical models, including those more relevant to human disease.
- Optimization of the chemical scaffold to improve potency, selectivity, and drug-like properties.

The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in advancing the development of **SBC-110736** and other small molecule PCSK9 inhibitors. Further disclosure of detailed experimental data will be crucial for accelerating progress in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Regulation of reverse cholesterol transport a comprehensive appraisal of available animal studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new method for measurement of total plasma PCSK9: clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: SBC-110736, a Small Molecule Inhibitor of PCSK9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573659#sbc-110736-small-molecule-inhibitor-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com